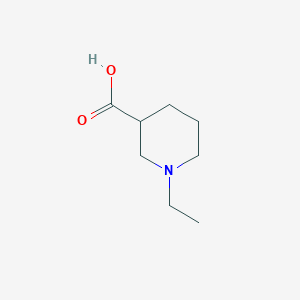

1-Ethyl-piperidine-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAARCSKNLPQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622098 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861071-98-9 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl Piperidine 3 Carboxylic Acid and Its Analogues

General Synthetic Approaches to Piperidine-3-carboxylic Acid Scaffolds

The construction of the piperidine (B6355638) ring is a central theme in heterocyclic chemistry, with numerous strategies developed to access this important structural core. The synthesis of piperidines can be broadly categorized into methods that build the ring from acyclic precursors and those that modify a pre-existing ring system, such as a pyridine (B92270). nih.govresearchgate.net The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the formation of a C-N or C-C bond within a single molecule. nih.gov These reactions benefit from favorable entropic factors.

Common intramolecular approaches include:

Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a widely used method for constructing piperidine rings. nih.govrsc.org For instance, an asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst can be employed to produce chiral spiropiperidines. rsc.org

Reductive Amination : An intramolecular version of reductive amination, where an amine and a carbonyl group within the same molecule react to form a cyclic imine that is subsequently reduced, is an effective ring-closing strategy. nih.govacs.org This has been used to synthesize trans-3,4-piperidinedicarboxylic acid derivatives. nih.govacs.org

Metal-Catalyzed Cyclization : Transition metals can catalyze various intramolecular ring-forming reactions. Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Radical-Mediated Cyclization : Radical reactions offer another avenue for piperidine synthesis. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed for this purpose. nih.gov

Aldol-like Condensations : Aldehyde and ketone electrophiles incorporated into the side chains of 2- and 4-alkylpyridines can undergo intramolecular aldol-like condensations with the benzylic carbons of the pyridine ring in the presence of Brønsted acid catalysts to form fused ring systems. rsc.org

Table 1: Selected Intramolecular Cyclization Strategies for Piperidine Synthesis

| Strategy | Key Features | Reference |

|---|---|---|

| Asymmetric aza-Michael Addition | Employs chiral phosphoric acid catalyst; yields chiral spiropiperidines. | rsc.org |

| Reductive Amination | Forms cyclic imine intermediate; used for dicarboxylic acid derivatives. | nih.govacs.org |

| Gold(I)-Catalyzed Oxidative Amination | Forms substituted piperidines from non-activated alkenes. | nih.gov |

| Cobalt(II)-Catalyzed Radical Cyclization | Effective for linear amino-aldehydes. | nih.gov |

Intermolecular Reactions for Piperidine Ring Formation

Intermolecular reactions involve the combination of two or more separate molecules to construct the piperidine ring. These methods often provide a high degree of flexibility in introducing substituents.

Key intermolecular strategies include:

[5+1] Annulations : This approach involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. Reductive amination, where an amine condenses with an aldehyde or ketone, is a common method for C-N bond formation in this context. nih.gov

Three-Component Reactions : A stereoselective three-component vinylogous Mannich-type reaction has been developed, reacting a functionalized dienolate, an aldehyde, and an amine source to create highly functionalized chiral dihydropyridinone intermediates, which are precursors to piperidines. rsc.org

Diels-Alder Reactions : Aza-Diels-Alder reactions, where an aza-diene reacts with a dienophile, provide a powerful tool for constructing the piperidine skeleton with good control over stereochemistry.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridine derivatives is one of the most direct and widely used methods for synthesizing piperidines. nih.govnih.gov This approach is particularly relevant for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid, as its direct precursor, nicotinic acid (pyridine-3-carboxylic acid), is readily available.

Several catalytic systems have been developed for this transformation:

Rhodium Catalysts : Rhodium-on-carbon (Rh/C) has been shown to be effective for the hydrogenation of various pyridine derivatives under mild conditions. nih.gov A rhodium oxide (Rh₂O₃) catalyst has also been reported for the reduction of functionalized pyridines, including those with carboxylic acid and ester groups, at mild temperatures and pressures. liverpool.ac.uk

Palladium Catalysts : Palladium-on-carbon (Pd/C) is another common catalyst for this reduction. google.com One-pot sequential Suzuki–Miyaura coupling and hydrogenation using a palladium catalyst can produce functionalized piperidines. nih.gov

Ruthenium Catalysts : Ruthenium-based catalysts, such as Ru-Pd/Ac, have demonstrated high activity and selectivity for the hydrogenation of pyridine and its derivatives, often achieving complete conversion to the corresponding piperidine. researchgate.net

Iridium Catalysts : A robust iridium(III) catalyst has been developed for the ionic hydrogenation of pyridines, which tolerates a wide range of sensitive functional groups. chemrxiv.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivity, especially when other reducible functional groups are present in the molecule. nih.govnih.gov

Table 2: Catalytic Systems for Pyridine Hydrogenation to Piperidines

| Catalyst | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|

| Rh₂O₃ | Pyridine-2-carboxylic acid | Mild conditions (5 bar H₂, 40 °C), tolerates carbonyl groups. | liverpool.ac.uk |

| Pd/C | Nicotinic acid | Direct reduction to nipecotic acid. | google.com |

| Ru-Pd/Ac | Pyridine, Methylpyridines | High activity and selectivity (100%) for piperidine. | researchgate.net |

| Iridium(III) Complex | Functionalized Pyridines | Tolerates highly reduction-sensitive groups (nitro, bromo, etc.). | chemrxiv.org |

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and plays a significant role in piperidine synthesis, both in ring-forming reactions and in the functionalization of piperidine precursors. researchgate.netmasterorganicchemistry.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

This strategy is applicable in several contexts:

Intermolecular Reductive Amination : This is used to introduce substituents onto a nitrogen atom. For example, reacting a piperidine-3-carboxylic acid ester with an aldehyde (like acetaldehyde (B116499) for the ethyl group) and a reducing agent would be a direct route to N-alkylation.

Intramolecular Reductive Amination : As mentioned in section 1.1.1, this is a key cyclization strategy. For example, the synthesis of a trans-2,3-piperidinedicarboxylic acid derivative was achieved via a ring closure involving reductive amination of an aldehyde intermediate. nih.govacs.org

Cascade Reactions : Biocatalytic cascades involving ω-transaminases can generate an amino group from a ketone, which then undergoes spontaneous intramolecular cyclization and subsequent reduction by an imine reductase (IRED) to form chiral piperidines. acs.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Asymmetric Synthesis of Piperidine-3-carboxylic Acid Chiral Centers

The synthesis of enantiomerically pure piperidines is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric strategies have been developed to control the stereochemistry at the C3 position of the piperidine ring.

A key approach involves the asymmetric functionalization of pyridine or its derivatives. This can be achieved through a three-step process: i) partial reduction of pyridine, ii) asymmetric carbometalation, and then iii) another reduction step. nih.govsnnu.edu.cn This method provides access to a variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn Other strategies rely on the use of chiral building blocks, such as L-aspartic acid, which can be elaborated through a series of steps including alkylation and ring-closing reductive amination to yield enantiomerically pure piperidine dicarboxylic acid derivatives. nih.govacs.org

Enantioselective catalysis provides an efficient means to generate chiral piperidines from achiral or racemic starting materials.

Notable enantioselective methods include:

Rhodium-Catalyzed Asymmetric Carbometalation : A Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cnacs.org

Copper-Catalyzed Borylation : A stepwise dearomatization of pyridine followed by a Cu(I)-catalyzed enantioselective protoborylation of the resulting dihydropyridine provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org

Chiral Phosphoric Acid Catalysis : An enantioselective intramolecular cyclization of unsaturated acetals, catalyzed by a chiral phosphoric acid, can be used to synthesize functionalized chiral piperidines. umich.edu This catalyst has also been used in asymmetric aza-Michael reactions. rsc.org

Biocatalysis : Enzyme-based cascades offer a green and highly selective route. A one-pot system using a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can convert keto acids into enantiopure substituted piperidines. acs.org

Asymmetric Transfer Hydrogenation : Chiral piperidines can be synthesized from pyridinium (B92312) salts via a rhodium-catalyzed asymmetric reductive transamination using a chiral amine in a formic acid/triethylamine (B128534) mixture as the hydrogen source. dicp.ac.cn

Table 3: Selected Enantioselective Methods for Chiral Piperidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Reference(s) |

|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium / Chiral Ligand | Carbometalation of dihydropyridine with boronic acids. | nih.govsnnu.edu.cnacs.org |

| Dearomatization/Borylation | Copper(I) / Chiral Ligand | Enantioselective protoborylation of dihydropyridine. | acs.org |

| Intramolecular Cyclization | Chiral Phosphoric Acid | Cyclization of unsaturated acetals. | umich.edu |

| Biocatalytic Cascade | CAR, ω-TA, IRED enzymes | One-pot conversion of keto acids to chiral piperidines. | acs.org |

| Asymmetric Transfer Hydrogenation | Rhodium / Chiral Amine | Reductive transamination of pyridinium salts. | dicp.ac.cn |

Resolution of Racemic Mixtures for Enantiopure Intermediates

The synthesis of enantiomerically pure piperidine derivatives is often crucial for their application in pharmaceuticals, where a specific stereoisomer is responsible for the desired biological activity. The resolution of racemic mixtures of piperidine-3-carboxylic acid and its esters is a key step in obtaining these enantiopure intermediates.

A primary method for resolving racemic esters of piperidine-3-carboxylic acid involves the use of chiral acids to form diastereomeric salts. google.com These salts, having different physical properties, can then be separated by techniques such as fractional crystallization. google.com For instance, a racemic mixture of an alkyl ester of piperidine-3-carboxylic acid can be treated with a chiral acid. One of the resulting diastereomeric salts will preferentially crystallize from the solution, allowing for its separation. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched ester. The efficiency of this separation allows for the production of intermediates with high enantiomeric excess (ee), often exceeding 90% or even 98% ee. google.com

Another established strategy involves the formation of diastereomeric amides. unimi.it The racemic carboxylic acid or its ester can be reacted with an enantiomerically pure amine, such as (S)-1-phenylethylamine, to form a pair of diastereomeric amides. These amides can then be separated using chromatography. Once separated, the enantiopure amides undergo hydrolysis, typically under acidic conditions, to yield the desired enantiopure carboxylic acids. unimi.it

Kinetic resolution, often enzyme-catalyzed, represents another powerful approach. For example, lipases can be used for the enantioselective hydrolysis of a racemic ester, or for the acylation of a racemic alcohol derived from the carboxylic acid. whiterose.ac.uk This results in one enantiomer being consumed or modified at a faster rate than the other, leaving the unreacted starting material or the product enriched in a single enantiomer. whiterose.ac.uk The availability of enantiomerically pure (R)- and (S)-ethyl piperidine-3-carboxylate as commercial reagents underscores the successful application of these resolution techniques. sigmaaldrich.comsigmaaldrich.com

Specific Synthetic Routes to this compound and its Esters

The introduction of the ethyl group at the nitrogen atom and the manipulation of the carboxylic acid moiety are central to the synthesis of this compound.

N-Alkylation Strategies for Introducing the 1-Ethyl Moiety

The most direct method for synthesizing this compound or its esters is the N-alkylation of a pre-existing piperidine-3-carboxylic acid derivative. This involves the reaction of a secondary amine, such as ethyl piperidine-3-carboxylate (ethyl nipecotate), with an ethylating agent. Common ethylating agents include ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base to scavenge the resulting acid.

An alternative and widely used method is reductive amination. This strategy can be applied to ethyl piperidine-3-carboxylate and acetaldehyde. In this process, the secondary amine reacts with acetaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the N-ethyl derivative. A variation of this involves the reaction of ethyl isonipecotate with chloroacetaldehyde, followed by reduction with sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃). google.comgoogleapis.com While this specific example relates to the 4-carboxylate isomer, the principle is directly applicable to the 3-carboxylate isomer. google.com

| Reactants | Reagents | Product | Reference |

| Ethyl isonipecotate, Chloroacetaldehyde | NaCNBH₃, Methanol/Acetic acid | 1-(2-Chloroethyl)-piperidine-4-carboxylic acid ethyl ester | google.com |

| Ethyl isonipecotate, Chloroacetaldehyde | NaBH(OAc)₃, Acetonitrile/Acetic acid | 1-(2-Chloroethyl)-piperidine-4-carboxylic acid ethyl ester | googleapis.com |

| This table showcases N-alkylation via reductive amination on a related piperidine isomer. |

Esterification and Hydrolysis Pathways

The interconversion between this compound and its esters is a fundamental transformation.

Esterification: The carboxylic acid can be converted to its corresponding ester, typically the ethyl ester, through Fischer esterification. This involves reacting the acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, often under reflux conditions.

Hydrolysis: Conversely, the ethyl ester of this compound can be hydrolyzed to the parent carboxylic acid. This is commonly achieved through saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. chemicalbook.com The reaction yields the carboxylate salt, which is then acidified in a separate workup step to produce the final carboxylic acid. For example, ethyl 1-benzyl-3-piperidinecarboxylate has been successfully hydrolyzed using a 4N aqueous sodium hydroxide solution in a tetrahydrofuran (B95107) and 1,4-dioxane (B91453) mixture. chemicalbook.com

Synthesis from Precursors such as Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate

The synthesis of this compound can also be approached from more complex, functionalized precursors. Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate serves as one such starting point. To convert this precursor to the target molecule, a multi-step sequence is required.

Reduction of the Ketone: The 4-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, or it can be completely removed (deoxygenated) via methods such as a Wolff-Kishner or Clemmensen reduction.

Removal of the N-phenethyl group: The phenethyl group on the nitrogen atom can be cleaved. A common method for removing N-benzyl or related groups is catalytic hydrogenation, using hydrogen gas and a palladium catalyst (e.g., Pd/C). This process would yield the secondary amine, ethyl piperidine-3-carboxylate.

N-Ethylation: The resulting secondary amine would then be ethylated using the strategies described in section 1.2.1, such as reaction with an ethyl halide or reductive amination with acetaldehyde.

This pathway highlights the use of protecting groups and the strategic modification of a functionalized piperidine ring.

Preparation via N-Benzyl Intermediates

The benzyl (B1604629) group is frequently used as a protecting group for the piperidine nitrogen due to its relative stability and ease of removal. The synthesis of this compound can therefore proceed through an N-benzyl intermediate. scbt.com

The synthesis starts with the N-benzylation of ethyl piperidine-3-carboxylate using benzyl chloride or benzyl bromide in the presence of a base. chemicalbook.comguidechem.com Alternatively, more complex structures like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester can be synthesized from acyclic precursors. google.comgoogle.com

The key step in this pathway is the debenzylation. This is typically accomplished via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). guidechem.com This reaction cleaves the C-N bond of the benzyl group, liberating the secondary amine (ethyl piperidine-3-carboxylate). The resulting secondary amine is then subjected to N-ethylation as previously described to yield the final product, ethyl 1-ethyl-piperidine-3-carboxylate. Subsequent hydrolysis can then provide the carboxylic acid. chemicalbook.com

| Intermediate | Transformation | Reagent | Product | Reference |

| Ethyl 1-benzyl-3-piperidinecarboxylate | Debenzylation | H₂, Pd/C | Ethyl piperidine-3-carboxylate | guidechem.com |

| Ethyl piperidine-3-carboxylate | N-Ethylation | Et-I, Base | Ethyl 1-ethyl-piperidine-3-carboxylate | - |

| Ethyl 1-ethyl-piperidine-3-carboxylate | Hydrolysis | NaOH, then H⁺ | This compound | chemicalbook.com |

| This table outlines a plausible reaction sequence using an N-benzyl intermediate. |

Derivatization and Functionalization Reactions

This compound possesses two primary sites for further chemical modification: the carboxylic acid group and the tertiary amine nitrogen.

The carboxylic acid functional group can undergo a range of standard transformations. It can be converted into an acid chloride, which is a highly reactive intermediate for the synthesis of amides or esters. Direct amide bond formation with various amines is also a common derivatization, often facilitated by peptide coupling reagents. chemimpex.com This is particularly relevant in medicinal chemistry for creating analogues with altered properties. Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Functionalization can also occur at the carbon skeleton of the piperidine ring. For instance, alkylation at the C-3 position, adjacent to the carboxyl group, has been reported for related structures, leading to compounds like 1-Ethyl-3-methylpiperidine-3-carboxylic acid. sigmaaldrich.com Additionally, precursors with other reactive sites, such as a ketone at the 3- or 4-position, allow for a wide array of reactions including nucleophilic additions. guidechem.com The introduction of substituents onto the piperidine ring, such as a hydroxyphenyl group, results in significantly different analogues like 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester, demonstrating the versatility of the piperidine scaffold in generating diverse chemical entities. nih.gov

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone of the molecule's reactivity, serving as a precursor for several other functional groups. libretexts.orglibretexts.org Its transformations are fundamental to creating derivatives with varied chemical properties. The primary reactions include the formation of esters, amides, and acyl halides.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. libretexts.org This reversible reaction is a common strategy for protecting the carboxylic acid or modifying the molecule's polarity.

Amide Formation: The conversion of the carboxylic acid to an amide is a frequent and crucial reaction, often accomplished by first activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with a primary or secondary amine. msu.edu Direct condensation with amines is also possible but typically requires high temperatures. mdpi.com Amidases, a type of enzyme, can also be used for the selective hydrolysis of amides to produce enantiopure carboxylic acids. thieme-connect.de

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. msu.edu These acyl halides are versatile intermediates for synthesizing esters and amides under milder conditions than direct condensation. msu.edu

The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acyl halides > anhydrides > esters ≈ acids > amides. msu.edu

Modifications at the Piperidine Nitrogen (N1)

The tertiary amine of the piperidine ring is a key site for synthetic modification. In this compound, the ethyl group is already present. However, in the synthesis of analogues, the modification of this nitrogen is a critical step.

N-Alkylation: The introduction of alkyl groups, such as the ethyl group, onto the piperidine nitrogen is typically achieved through N-alkylation of a piperidine-3-carboxylic acid ester precursor (e.g., ethyl nipecotate) with an appropriate alkyl halide (e.g., ethyl iodide).

Reductive Amination: An alternative route involves the reaction of a piperidine precursor with an aldehyde (e.g., acetaldehyde) in the presence of a reducing agent. This process, known as reductive amination, is a widely used method for forming C-N bonds. nih.gov

Salt Formation: As a basic tertiary amine, the piperidine nitrogen readily reacts with acids to form salts, a transformation discussed in more detail in section 1.3.5.

These modifications at the N1 position are crucial for tuning the molecule's physical and biological properties.

Reactivity of Ester Derivatives (e.g., Hydrolysis, Amide Formation)

Ester derivatives of this compound, such as ethyl 1-ethyl-piperidine-3-carboxylate, are common synthetic intermediates. sigmaaldrich.comnih.gov Their reactivity is dominated by nucleophilic acyl substitution.

Hydrolysis: The most fundamental reaction of these esters is hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid. This reaction can be catalyzed by either acid or base. google.com Alkaline hydrolysis, using a base like sodium hydroxide, proceeds via an irreversible saponification mechanism. google.com Acid-catalyzed hydrolysis is a reversible process. libretexts.org A patent for the drug tiagabine, which contains a substituted piperidine-3-carboxylic acid core, describes the alkaline hydrolysis of its ethyl ester to yield the active carboxylic acid. google.com

Amide Formation (Aminolysis): Esters can react directly with amines to form amides. mdpi.com While this reaction is generally less efficient than using more reactive acyl chlorides, it can be driven to completion, sometimes with the aid of catalysts or by removing the alcohol byproduct. msu.edumdpi.com This method avoids the need to handle harsh reagents like thionyl chloride.

The table below summarizes key reactions of the ester derivatives.

| Reaction Type | Reagents | Product | Purpose |

| Hydrolysis (Alkaline) | NaOH or KOH in H₂O/alcohol | Carboxylic Acid Salt | Deprotection, synthesis of the final acid |

| Hydrolysis (Acidic) | H₃O⁺ (e.g., HCl, H₂SO₄) | Carboxylic Acid | Deprotection (reversible) |

| Amide Formation | Amine (R-NH₂) | Amide | Creation of amide derivatives |

Introduction of Additional Functional Groups

Beyond modifying the existing carboxylic acid and amine functionalities, additional groups can be introduced onto the piperidine ring itself to create more complex analogues. ashp.orgbccampus.ca The saturated nature of the piperidine ring means that direct functionalization (e.g., via electrophilic aromatic substitution) is not possible. Instead, strategies often rely on building the ring from already functionalized precursors.

Methods to achieve this include:

Using Substituted Starting Materials: Syntheses can begin with precursors that already contain the desired functional groups on the carbon chain that will form the ring.

Cyclization of Functionalized Precursors: Intramolecular cyclization of linear molecules containing multiple functional groups is a powerful strategy. mdpi.com For example, the cyclization of amino acetals prepared through a nitro-Mannich reaction can produce stereochemically defined piperidines. mdpi.com

Ring-Closing Metathesis (RCM): This method uses specific catalysts (e.g., Grubbs catalyst) to form the cyclic piperidine structure from a linear diene precursor, allowing for the incorporation of various functional groups. biu.ac.ilresearchgate.net

Formation of Salts (e.g., Hydrochloride)

The basic nitrogen atom in the piperidine ring allows the compound to readily form salts with various acids. scbt.com The most common of these is the hydrochloride salt, formed by reacting the free base with hydrochloric acid or hydrogen chloride gas. google.comsigmaaldrich.comchemicalbook.com

Salt formation is a critical step in the preparation of many chemical compounds for several reasons:

Improved Solubility: Converting a free base, which may have low aqueous solubility, into a salt can significantly increase its solubility in water and other polar solvents. nih.gov

Enhanced Stability: Salts are often more crystalline and less reactive than the corresponding free base, which can improve chemical stability and shelf-life. nih.gov

Ease of Handling: Crystalline salts are typically easier to purify (e.g., via recrystallization) and handle than oils or amorphous solids.

The hydrochloride salts of 1-ethyl-3-methylpiperidine-3-carboxylic acid and ethyl piperidine-3-carboxylate are commercially available, demonstrating the common practice of preparing these compounds as salts. sigmaaldrich.comchemicalbook.com

Reaction Mechanisms and Kinetics in Synthesis

Understanding the mechanisms and kinetics of the reactions used to synthesize the piperidine core is essential for optimizing reaction conditions, controlling stereochemistry, and improving yields.

Mechanistic Studies of Ring Closure Reactions

The formation of the piperidine ring is a key step in the synthesis of this compound and its analogues. Intramolecular cyclization is a primary strategy, and various mechanisms can be employed. nih.gov

Copper-Catalyzed C–H Amination: Mechanistic studies have explored the use of copper catalysts for intramolecular C-H amination to form piperidines. acs.org In these reactions, a C-N bond is formed by activating a C-H bond on the alkyl chain of a suitable N-substituted precursor. Studies involving N-fluoro and N-chloro amides have shown that the choice of catalyst and substrate is crucial, with fluoride-containing substrates often leading to more favorable reaction pathways. acs.org The mechanism can involve a copper(I)/copper(II) catalytic cycle. acs.org

Reductive Amination/Cyclization: The cyclization can proceed through the double reductive amination of an unstable dialdehyde (B1249045) intermediate with an amine. nih.gov This forms the piperidine ring in a single, efficient step.

Radical-Mediated Cyclization: Radical cyclizations offer another route. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov These reactions, however, can sometimes be accompanied by side reactions, such as the formation of linear alkenes through competing 1,5-hydrogen transfer. nih.gov

The table below outlines different mechanistic approaches to piperidine ring formation.

| Cyclization Strategy | Key Features | Mechanistic Notes | Ref. |

| Copper-Catalyzed C-H Amination | Intramolecular; uses a copper catalyst. | Involves a Cu(I)/Cu(II) cycle; substrate choice (e.g., N-F vs N-Cl) is critical. | acs.org |

| Stereoselective 6-endo-trig Cyclization | Forms stereochemically defined products. | The initially formed trans-isomer can convert to a more stable cis-isomer over time. | nih.gov |

| Radical-Mediated Amine Cyclization | Uses a radical initiator or catalyst (e.g., Co(II)). | Can be effective but may have competing side reactions like 1,5-H-transfer. | nih.gov |

| Reductive Hydroamination Cascade | Acid-mediated cyclization of alkynes. | Proceeds via an iminium ion intermediate which is then reduced. | mdpi.com |

These mechanistic insights are vital for the rational design of synthetic routes to new and complex piperidine derivatives.

Catalysis in Piperidine Synthesis

The synthesis of piperidine rings, particularly those with functional groups like a carboxylic acid at the 3-position, is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals. Catalysis plays a pivotal role in achieving efficient, selective, and asymmetric syntheses of these valuable scaffolds. Methodologies for constructing the this compound framework and its analogs often rely on the catalytic hydrogenation of pyridine precursors or through catalytic cyclization reactions. Subsequent or tandem N-alkylation introduces the ethyl group.

A primary and widely utilized catalytic approach for synthesizing the piperidine core is the hydrogenation of corresponding pyridine derivatives. nih.gov This transformation typically requires transition metal catalysts and can be performed under various conditions to achieve high yields and, where applicable, high stereoselectivity. nih.gov Metals such as rhodium, palladium, and iridium have proven effective for this purpose. nih.govnih.gov For instance, rhodium(I) complexes have been used for the highly diastereoselective dearomatization and hydrogenation of fluorinated pyridines. nih.gov Similarly, palladium-catalyzed hydrogenation has been shown to be effective for substrates that are not amenable to rhodium catalysis, even in the presence of air and moisture. nih.gov

Asymmetric hydrogenation of pyridinium salts represents a key strategy for accessing chiral piperidines. The use of a rhodium-JosiPhos catalyst in the presence of an organic base like triethylamine has enabled the reduction of various N-benzylated 3-substituted pyridinium salts with high enantiomeric excess (ee). nih.gov Mechanistic studies suggest that the reaction proceeds through a dihydropyridine intermediate, with the base playing a crucial role in achieving high enantioselectivity. nih.gov Iridium catalysts have also been employed for the asymmetric hydrogenation of substituted N-benzylpyridinium salts, affording α-aryl and α-heteroaryl piperidines with excellent enantioselectivity. acs.org

Another powerful catalytic strategy involves the functionalization of the pyridine ring prior to or during reduction. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of 3-substituted tetrahydropyridines from aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate. acs.orgsnnu.edu.cnnih.gov This method demonstrates broad functional group tolerance and provides access to enantioenriched 3-substituted piperidines after a subsequent reduction step. acs.orgsnnu.edu.cnnih.gov

The introduction of the N-ethyl group can be achieved through catalytic N-alkylation of the piperidine-3-carboxylic acid scaffold. Catalytic reductive amination using carboxylic acids offers a direct and green route. For example, a ruthenium/triphos complex has been used for the N-alkylation of amines with carboxylic acids using molecular hydrogen as the reductant. nih.gov This approach is applicable to a wide range of amines and carboxylic acids. Another method involves a two-phase silane-mediated direct amidation followed by catalytic reduction to achieve the N-alkylation of secondary amines with carboxylic acids. worktribe.com

The following tables summarize key findings from the literature on the catalytic synthesis of piperidine analogs, illustrating the versatility and efficiency of these methods.

Table 1: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

This table showcases the effectiveness of a Rh-JosiPhos catalyst for the asymmetric hydrogenation of various N-benzylated 3-substituted pyridinium salts, leading to chiral piperidines. nih.gov

| Substrate (3-Substituent) | Catalyst | Base | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| -COOMe | Rh-JosiPhos | Et3N | >95 | 85 |

| -COOEt | Rh-JosiPhos | Et3N | >95 | 86 |

| -Ph | Rh-JosiPhos | Et3N | >95 | 90 |

| -OBn | Rh-JosiPhos | Et3N | >95 | 88 |

Table 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Aryl Tetrahydropyridine Synthesis

This table presents the results of a rhodium-catalyzed asymmetric reductive Heck reaction between phenyl pyridine-1(2H)-carboxylate and various boronic acids, a key step in the synthesis of 3-substituted piperidines. acs.org

| Aryl Boronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenylboronic acid | [Rh(cod)Cl]2 / (R)-DTBM-SEGPHOS | 95 | 99 |

| 4-Fluorophenylboronic acid | [Rh(cod)Cl]2 / (R)-DTBM-SEGPHOS | 96 | 98 |

| 4-Methoxyphenylboronic acid | [Rh(cod)Cl]2 / (R)-DTBM-SEGPHOS | 93 | 99 |

| 3-Thienylboronic acid | [Rh(cod)Cl]2 / (R)-DTBM-SEGPHOS | 85 | 97 |

Table 3: Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids

This table illustrates the scope of a ruthenium-catalyzed N-alkylation of various amines with different carboxylic acids using molecular hydrogen. nih.gov

| Amine | Carboxylic Acid | Catalyst System | Product Yield (%) |

|---|---|---|---|

| Aniline | Acetic acid | [Ru(acac)3]/Triphos/HBF4·Et2O | 95 (N-Ethylaniline) |

| Piperidine | Propionic acid | [Ru(acac)3]/Triphos/HBF4·Et2O | 89 (N-Propylpiperidine) |

| Morpholine | Acetic acid | [Ru(acac)3]/Triphos/HBF4·Et2O | 92 (N-Ethylmorpholine) |

| N-Methylaniline | Butyric acid | [Ru(acac)3]/Triphos/HBF4·Et2O | 91 (N-Butyl-N-methylaniline) |

Pharmacological and Biological Research of 1 Ethyl Piperidine 3 Carboxylic Acid Derivatives

Biological Relevance of Piperidine-3-carboxylic Acid Scaffolds

The piperidine-3-carboxylic acid framework is a significant structural motif in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic applications, including as potential anticonvulsants through the inhibition of GABA uptake. researchgate.net For instance, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid have been synthesized and evaluated for their anticonvulsant properties. researchgate.net Further demonstrating the scaffold's versatility, (R)-enantiomers of 1-arylsulfonylpiperidine-3-carboxylic acid derivatives have been identified as inhibitors of Cathepsin K, an enzyme implicated in osteoporosis. mdpi.com The core structure is also a valuable starting point for creating new antimicrobial agents; novel sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have shown moderate to good activity against various bacteria and fungi. researchgate.net The commercial availability of synthons like (R)-Ethyl piperidine-3-carboxylate, which serves as a reactant for creating dipeptidyl peptidase-4 (DPP-4) inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs), underscores the scaffold's importance in drug discovery. sigmaaldrich.com

Chirality, or the "handedness" of a molecule, plays a critical role in the biological activity of piperidine (B6355638) derivatives. Introducing a chiral center into the piperidine ring can significantly enhance a compound's biological activity and its selectivity for a specific target. thieme-connect.comcolab.ws The spatial arrangement of substituents on a chiral piperidine scaffold can drastically influence its interaction with protein binding sites, which are themselves chiral. thieme-connect.comcolab.ws This principle is evident in the development of piperidine-3-carboxylic acid derivatives, where specific enantiomers are often pursued to optimize therapeutic effects. For example, research into Cathepsin K inhibitors specifically utilized (R)-1-arylsulfonylpiperidine-3-carboxylic acid, highlighting the importance of a defined stereochemistry for potent activity. mdpi.com Similarly, the enantioselective synthesis of compounds like (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid is pursued to obtain specific stereoisomers for biological evaluation. mdpi.com The stereochemical configuration can affect not only the potency of a drug but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Mechanisms of Biological Activity

The biological effects of 1-Ethyl-piperidine-3-carboxylic acid derivatives and related compounds are achieved through various mechanisms, primarily involving interactions with enzymes and receptors.

Derivatives of the piperidine-3-carboxylic acid scaffold have been shown to act as inhibitors for several key enzymes. One notable area of investigation involves the inhibition of soluble Epoxide Hydrolase (sEH) and Cyclooxygenase-2 (COX-2), enzymes involved in inflammation. A series of piperidine-1-carboxamide (B458993) derivatives were designed as dual inhibitors, with some compounds showing significant in-vitro inhibition of sEH. researchgate.net In another study, derivatives of (R)-piperidine-3-carboxylic acid were synthesized and found to be potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. mdpi.com The table below shows the inhibitory concentrations (IC₅₀) for selected compounds from this study.

| Compound | Substituent on Phenylsulfonyl Group | Cathepsin K IC₅₀ (nM) |

| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid | 4-methoxy | 140 |

| (R)-1-((3-bromophenyl)sulfonyl)piperidine-3-carboxylic acid | 3-bromo | 190 |

| (R)-1-((2-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | 2-chloro | 500 |

| (R)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | 3-chloro | 170 |

| Data sourced from reference mdpi.com |

Furthermore, related structures such as ethyl 4-aminopiperidine-1-carboxylate have been used to create Schiff bases that act as inhibitors of human acetylcholinesterase (hAChE), an enzyme relevant to Alzheimer's disease. acgpubs.orgacgpubs.org

Beyond enzyme inhibition, piperidine derivatives are widely studied for their ability to bind to various receptors, modulating their function. Research has shown that piperidine and piperazine-based compounds can exhibit high affinity for sigma receptors (S1R and S2R) and histamine (B1213489) H3 receptors, which are targets for neurological and psychiatric disorders. nih.govnih.gov For example, a screening of piperidine-based compounds identified a potent S1R agonist with a Kᵢ value of 3.2 nM. nih.gov

| Compound ID | Structure | S1R Kᵢ (nM) | S2R Kᵢ (nM) |

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 87 |

| 2 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 24 | 1200 |

| 3 | 2-(4-(4-fluorobenzyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one | 7.9 | 110 |

| Data sourced from reference nih.gov |

The piperidine scaffold is a classic component of many opioid receptor ligands, including the potent analgesic fentanyl. nih.gov Specific investigations into N-substituted ethyl 3-arylnipecotates (piperidine-3-carboxylates) have revealed their selective binding to the μ-opioid receptor. nih.gov A study of these 3-arylpiperidines, known to possess analgesic properties, found that their binding affinities were consistent with their in-vivo activity. nih.gov Interestingly, the binding of these compounds was not significantly affected by sodium ions, which typically differentiate between agonist and antagonist behavior in fused-ring opiates. This suggests a different mode of interaction with the receptor for this class of piperidines. nih.gov Structure-based design has also been used to create bitopic ligands based on the fentanyl scaffold that target both the primary (orthosteric) binding pocket and a secondary (allosteric) site on the μ-opioid receptor. nih.gov

Neurotransmitter Modulation, including GABA Uptake Inhibition

A significant area of research for piperidine-3-carboxylic acid derivatives has been their ability to modulate neurotransmitter systems, most notably through the inhibition of gamma-aminobutyric acid (GABA) uptake. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining neuronal excitability.

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) have been extensively studied as inhibitors of the GABA transporter GAT1. The introduction of an N-ethyl group, as in this compound, can influence the potency and selectivity of GABA uptake inhibition. Structure-activity relationship studies have demonstrated that the stereochemistry at the 3-position of the piperidine ring is a critical determinant of inhibitory activity. For example, (R)-nipecotic acid is a more potent inhibitor of GABA uptake than its (S)-enantiomer. The nature of the substituent on the nitrogen atom also plays a significant role, with various alkyl and aryl groups being explored to optimize activity.

Other Identified Biological Modulations (e.g., Anti-inflammatory, Anticonvulsant)

Beyond their effects on muscarinic receptors and GABA uptake, derivatives of this compound have been explored for other biological activities, including anti-inflammatory and anticonvulsant effects. The modulation of GABAergic neurotransmission is intrinsically linked to anticonvulsant activity, as enhancing GABA levels can suppress excessive neuronal firing characteristic of seizures. Therefore, derivatives that are effective GABA uptake inhibitors have been investigated as potential anticonvulsant agents.

Some studies have also suggested that certain piperidine derivatives possess anti-inflammatory properties. The precise mechanisms for these effects are still under investigation but may involve the modulation of inflammatory pathways or the inhibition of enzymes involved in the inflammatory response.

Topoisomerase-Independent Mechanisms

While some heterocyclic compounds exert their biological effects through the inhibition of topoisomerase enzymes, leading to DNA damage and cell death, research into this compound derivatives has also considered topoisomerase-independent mechanisms. These alternative pathways can include direct interactions with other cellular proteins, modulation of signaling cascades, or effects on cellular metabolism. The specific topoisomerase-independent mechanisms for this class of compounds are an area of ongoing research and are likely dependent on the specific structural modifications of the parent molecule.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their pharmacological effects.

Influence of N-Substitution on Biological Activity

The substituent on the piperidine nitrogen atom has a profound impact on the biological activity of these compounds. The size, lipophilicity, and electronic properties of the N-substituent can influence receptor binding, transporter inhibition, and pharmacokinetic properties.

For GABA uptake inhibition, for instance, SAR studies on nipecotic acid derivatives have shown that increasing the length and bulk of the N-alkyl chain can lead to a decrease in potency. However, the introduction of specific functional groups, such as aromatic rings or other heteroatoms, can sometimes enhance activity or introduce selectivity for different GABA transporter subtypes.

Table 1: Influence of N-Substitution on Biological Activity

| N-Substituent | Observed Biological Activity Trend |

| Small Alkyl (e.g., Methyl, Ethyl) | Generally maintains or slightly modifies potency for M1 agonism and GABA uptake inhibition. |

| Bulky Alkyl (e.g., Isopropyl, t-Butyl) | Often leads to a decrease in activity, likely due to steric hindrance at the binding site. |

| Aryl or Aralkyl (e.g., Phenyl, Benzyl) | Can significantly alter activity and selectivity, depending on the specific ring substitutions. |

Impact of Carboxylic Acid Modification on Biological Activity

The carboxylic acid group at the 3-position of the piperidine ring is another critical determinant of biological activity. This group is often involved in key ionic interactions with receptor or transporter binding sites.

Modification of the carboxylic acid to esters, amides, or other bioisosteres can have a dramatic effect on pharmacological properties. For example, esterification of the carboxylic acid in nipecotic acid derivatives can increase their lipophilicity and ability to cross the blood-brain barrier, acting as prodrugs that are then hydrolyzed to the active carboxylic acid in the brain.

Table 2: Impact of Carboxylic Acid Modification on Biological Activity

| Modification at C3-Position | Observed Biological Activity Trend |

| Carboxylic Acid | Often crucial for direct interaction with binding sites (e.g., GABA transporters). |

| Ester | Can act as a prodrug, increasing lipophilicity and brain penetration. The nature of the alcohol used for esterification can fine-tune these properties. |

| Amide | Can alter binding affinity and selectivity. Primary, secondary, and tertiary amides can have different effects. |

| Bioisosteres (e.g., Tetrazole) | Can sometimes mimic the carboxylic acid group while offering different physicochemical properties, potentially improving oral bioavailability or metabolic stability. |

Stereochemical Effects on Biological Activity and Selectivity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity and selectivity. In the context of this compound derivatives, the chiral center at the 3-position of the piperidine ring, and potentially others introduced through substitution, dictates how the molecule interacts with its biological targets. The precise orientation of substituents can lead to significant differences in potency and receptor or enzyme selectivity.

Research on related piperidine structures underscores the pivotal role of stereoisomerism. For instance, studies on piperidine-3-carboxamide derivatives have revealed that specific stereoisomers can exhibit enhanced biological effects. In an investigation into N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity, the S-isomer with a pyridine (B92270) ring and a pyrrole (B145914) substituent demonstrated markedly improved potency compared to other stereochemical configurations. nih.gov This highlights that the spatial arrangement of the carboxamide and N-aryl groups is crucial for the desired biological effect.

Furthermore, the synthesis of stereochemically pure isomers is a key strategy in medicinal chemistry to optimize drug candidates. The development of methods to produce specific diastereomers of substituted piperidines allows for a systematic evaluation of their biological profiles. nih.gov For example, in the context of antimalarial agents, only the (5S, αS) isomers of 3-Br-acivicin and its derivatives, which share a heterocyclic core, displayed significant antiplasmodial activity, suggesting that uptake and target interaction are highly dependent on the correct stereochemistry. mdpi.com This principle is broadly applicable and suggests that the (R) and (S) enantiomers of this compound derivatives would likely exhibit different biological activities and selectivities.

The table below illustrates the impact of stereochemistry on the biological activity of selected piperidine derivatives from the literature, providing a model for the potential stereochemical effects within the this compound series.

| Compound/Derivative | Stereochemistry | Biological Activity | Reference |

| N-arylpiperidine-3-carboxamide | S-isomer | Improved antimelanoma activity (IC50 = 0.03 µM) | nih.gov |

| 3-Br-acivicin derivative | (5S, αS) isomer | Significant antiplasmodial activity | mdpi.com |

| Methyl substituted pipecolinates | cis/trans isomers | Different conformational preferences affecting potential target binding | nih.gov |

Substituent Effects on Physicochemical and Pharmacokinetic Properties

The nature and position of substituents on the this compound scaffold profoundly influence its physicochemical properties, which in turn govern its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Modifications to the piperidine ring or the carboxylic acid group can alter key parameters such as lipophilicity, solubility, and hydrogen bonding capacity.

For instance, the introduction of different alkyl or aralkyl groups at the N1 position of the piperidine ring can significantly affect the lipophilicity of the molecule. A study on piperidine-3-carboxamides as platelet aggregation inhibitors showed that increasing the hydrophobic character of the N-substituent could enhance activity. nih.gov Similarly, modifications to the carboxylic acid at the C3 position, such as esterification or amidation, will alter the compound's polarity and its ability to cross biological membranes.

The effect of substituents on the pharmacokinetic properties of piperidine derivatives has been a subject of extensive research. In a study of piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K for the treatment of osteoporosis, it was found that electron-withdrawing groups on a benzene (B151609) sulfonyl moiety attached to the piperidine nitrogen generally led to higher potency. mdpi.com Specifically, a 4-chloro substitution was more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com

The following table summarizes the observed effects of different substituents on the physicochemical and pharmacokinetic properties of related piperidine derivatives, offering insights into potential modifications of this compound.

| Scaffold | Substituent Modification | Observed Effect on Properties | Reference |

| Piperidine-3-carboxamide | N-decyl group | Increased hydrophobic character, potent platelet aggregation inhibitor | nih.gov |

| Piperidine-3-carboxamide | 4-chloro on N-benzenesulfonyl | Favorable for Cathepsin K inhibitory activity | mdpi.com |

| Piperidine-3-carboxylic acid | Schiff base formation | Promising anticonvulsant activity | researchgate.net |

Biological Screening and Evaluation Methodologies

The evaluation of the biological activity and therapeutic potential of this compound derivatives relies on a suite of standardized and specialized screening methodologies. These assays are designed to assess the compound's effects at a molecular, cellular, and sometimes whole-organism level.

In vitro assays are fundamental to the initial biological characterization of novel compounds. These assays are conducted in a controlled environment outside of a living organism, often using isolated proteins, enzymes, or cultured cells. For derivatives of this compound, a variety of in vitro assays would be employed depending on the therapeutic target of interest.

Cell-based screening is a powerful approach to identify compounds with a desired biological effect in a cellular context. For example, in the search for new anti-cancer agents, human melanoma A375 cells were used to screen a library of N-arylpiperidine-3-carboxamide derivatives for their ability to induce a senescence-like phenotype. nih.gov This high-content screening (HCS) approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the compound's effects. nih.gov Similarly, for assessing anti-osteoporosis activity, RAW264.7 cells can be stimulated with RANKL to differentiate into osteoclasts, and the ability of test compounds to inhibit this process and downregulate specific markers like Cathepsin K can be quantified. mdpi.com

For compounds intended to act on the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is crucial. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.

Several in vitro models have been developed to predict BBB permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that uses a lipid-infused artificial membrane to mimic the BBB. The permeability of a compound is determined by measuring its passage from a donor to an acceptor compartment. Results from a PAMPA assay on a series of heterocyclic compounds showed a correlation between the experimental permeability (Pe) and predicted CNS permeability. researchgate.net

Another common in vitro model utilizes co-cultures of endothelial cells, pericytes, and astrocytes to form a more biologically relevant barrier. The permeability of a test compound across this cell layer is often assessed by measuring its apparent permeability coefficient (Papp). For instance, studies with nanoparticles have used such models to demonstrate enhanced drug delivery across the BBB. nih.gov The permeability of this compound derivatives would be a key parameter to evaluate for any potential CNS applications, and these assays provide valuable predictive data. nih.gov

The table below provides an overview of common biological screening and evaluation methodologies applicable to the study of this compound derivatives.

| Assay Type | Methodology | Purpose | Reference |

| Cell-Based Screening | High-Content Screening (HCS) on human melanoma A375 cells | To identify compounds inducing a senescence-like phenotype for anti-cancer activity. | nih.gov |

| Enzyme Inhibition Assay | Cathepsin K inhibitory activity assay | To quantify the potency of compounds for anti-osteoporosis effects. | mdpi.com |

| Permeability Assay | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict blood-brain barrier permeability in a high-throughput manner. | researchgate.net |

| In Vitro BBB Model | Co-culture of endothelial cells, pericytes, and astrocytes | To measure the apparent permeability coefficient (Papp) and assess CNS penetration. | nih.gov |

Computational Chemistry and Molecular Modeling of 1 Ethyl Piperidine 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of piperidine (B6355638) derivatives. researchgate.net These methods provide a detailed understanding of the molecule's electronic landscape and conformational preferences.

The electronic properties of piperidine analogues are investigated using DFT calculations to understand their stability and reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com

For piperidine derivatives, a larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. Conversely, a smaller gap implies the molecule is more reactive and less stable. These calculations, often performed at a theoretical level like B3LYP/6-311G(d,p), help in establishing structure-performance relationships. mdpi.com The analysis of the frontier orbitals can predict which parts of the molecule are more susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives with desired properties. researchgate.netmdpi.com

Table 1: Conceptual Electronic Properties of Piperidine Derivatives

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. |

This table presents a conceptual overview of electronic properties derived from quantum chemical calculations for piperidine derivatives.

The piperidine ring exists predominantly in a chair conformation. researchgate.net For a substituted piperidine like 1-Ethyl-piperidine-3-carboxylic acid, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. NMR spectroscopy and computational methods are used to study the equilibrium between these conformers. rsc.org

For the parent compound, nipecotic acid (piperidine-3-carboxylic acid), and its derivatives, the interconversion between the two chair conformations is slow at low temperatures (e.g., -80 °C), allowing for the resolution and quantification of each conformer. rsc.org The conformational equilibrium is influenced by the solvent. In the zwitterionic form of nipecotic acid in D₂O, the free energy difference (ΔG) between the axial and equatorial conformers is 0.41 kcal/mol, favoring the equatorial form. rsc.org The presence of an N-alkyl group, such as the ethyl group in this compound, further influences this equilibrium. Molecular mechanics calculations can quantitatively predict the conformer energies for both the free base and its protonated salt form. nih.gov

Intramolecular hydrogen bonding (IMHB) is a significant factor in determining the conformation and properties of piperidine-3-carboxylic acid derivatives. rsc.org An IMHB can form between the carboxylic acid group (or its ester) at the 3-position and the nitrogen atom of the piperidine ring, particularly when the substituent is in the axial position. researchgate.net

Molecular Dynamics and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how piperidine derivatives interact with biological targets such as proteins and enzymes. nih.gov These methods are essential for drug design and understanding the molecular basis of biological activity. nih.gov

Docking studies predict the preferred binding orientation of a ligand within a receptor's active site and estimate the binding affinity. For example, various piperidine analogues have been docked into the active sites of targets like the human p53-HDM2 complex, cholinesterases (AChE and BChE), and histamine (B1213489) H3 receptors to identify key interactions. nih.govnih.govresearchgate.net These studies reveal that hydrogen bonds and hydrophobic interactions are often critical for binding.

Following docking, MD simulations are performed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov A typical 100 ns simulation can provide insights into the conformational changes of both the ligand and the protein upon binding. researchgate.net Analysis of the root-mean-square deviation (RMSD) throughout the simulation indicates the stability of the complex; a stable RMSD suggests a stable binding mode. nih.gov These simulations confirm that enzymes like AChE and BChE can maintain their structural stability when complexed with piperidine-based inhibitors. nih.gov

Prediction of Chemical Reactivity and Thermodynamic Stability

Computational methods are widely used to predict the chemical reactivity and thermodynamic stability of molecules like this compound. DFT calculations provide various reactivity descriptors that help in understanding and predicting chemical behavior. researchgate.netmdpi.com The stability of related compounds can also be assessed through computational studies of reaction energies. For instance, the stability of pyrrolidine-derived iminium ions, which are structurally related to piperidinium (B107235) ions, has been evaluated by calculating the energies of exchange equilibria with carbonyl compounds. acs.org

The chemical stability of synthetic intermediates is also a key consideration. In the synthesis of analogues, the stability of ester functions to reaction conditions like hydrolysis is a practical aspect of thermodynamic stability that must be managed. researchgate.net Computational models can predict the favorability of such reactions. The polarity of the solvent is shown to have a significant effect on the relative energies and stability of charged intermediates, an effect that can be modeled computationally. acs.org

Computational Models for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing a statistically validated QSAR model, the activity of new, unsynthesized compounds can be predicted.

This approach has been successfully applied to piperidine derivatives. A group-based QSAR (GQSAR) model was developed for a series of piperidine compounds that inhibit the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net Based on the model, a library of new molecules was designed, and their biological activity was predicted. The most promising candidates were then synthesized and tested, demonstrating the predictive power of the QSAR approach. researchgate.net Such models are crucial for prioritizing synthetic efforts and designing new pharmacophores with enhanced biological properties, such as improved lipophilicity to cross the blood-brain barrier for treating neurological disorders. nih.gov

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a comprehensive view of the vibrational modes of the molecule. The analysis is based on studies of the closely related compound, piperidine-3-carboxylic acid, as specific experimental data for the N-ethyl derivative is not extensively documented. researchgate.netgazi.edu.tr

The FT-IR spectrum of a molecule provides information about the absorption of infrared radiation, which excites molecular vibrations. For 1-Ethyl-piperidine-3-carboxylic acid, characteristic absorption bands are expected for the carboxylic acid group, the piperidine (B6355638) ring, and the N-ethyl substituent. In related compounds like piperidine-3-carboxylic acid, the molecule is observed to exist in a zwitterionic form, which significantly influences the vibrational frequencies of the carboxylate group. researchgate.net The introduction of the ethyl group at the nitrogen atom will introduce additional bands corresponding to C-H and C-C vibrations of this group.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone of the piperidine ring and the ethyl group. Similar to FT-IR, the analysis of the parent compound, piperidine-3-carboxylic acid, provides a foundational understanding of the expected spectral features. researchgate.netgazi.edu.tr

The interpretation of the vibrational frequencies is based on the detailed analysis of piperidine-3-carboxylic acid, with expected contributions from the N-ethyl group. researchgate.netresearchgate.net The presence of the carboxylate group (COO-) in the zwitterionic form is indicated by strong asymmetric and symmetric stretching vibrations. researchgate.netoatext.com The vibrations of the piperidine ring involve complex stretching and bending modes of the CH2 and C-N bonds. The ethyl group introduces its own characteristic vibrations, including stretching and bending of the CH2 and CH3 groups.

Table 1: Interpreted Vibrational Frequencies for this compound based on related compounds

| Wavenumber (cm⁻¹) | Assignment | Source for Analogy |

|---|---|---|

| ~2950-3000 | C-H stretching (ethyl and piperidine) | researchgate.net |

| ~1620 | Asymmetric COO⁻ stretching | researchgate.netoatext.com |

| ~1450 | CH₂ scissoring (piperidine and ethyl) | researchgate.net |

| ~1410 | Symmetric COO⁻ stretching | researchgate.netoatext.com |

| ~1100 | C-N stretching | researchgate.net |

Note: The vibrational frequencies are estimations based on the analysis of piperidine-3-carboxylic acid and general spectroscopic data for ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. The following sections detail the expected ¹H and ¹³C NMR characteristics of this compound, inferred from data on closely related compounds such as ethyl piperidine-3-carboxylate and other N-ethylated piperidines. rsc.orgnih.gov

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals are expected to be complex due to the conformational flexibility of the piperidine ring and the presence of multiple diastereotopic protons. The ethyl group protons will appear as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group due to spin-spin coupling. The protons on the piperidine ring will resonate in a broad range, with those adjacent to the nitrogen and the carboxylic acid group being the most deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source for Analogy |

|---|---|---|---|

| CH₃ (ethyl) | ~1.1-1.3 | Triplet | rsc.org |

| CH₂ (ethyl) | ~2.4-2.6 | Quartet | rsc.org |

| Piperidine Ring Protons | ~1.5-3.2 | Multiplets | rsc.org |

Note: Chemical shifts are estimations based on ethyl piperidine-3-carboxylate and general NMR principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at a high chemical shift. The carbons of the ethyl group and the piperidine ring will have characteristic resonances.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Source for Analogy |

|---|---|---|

| C=O (carboxylic acid) | ~175-178 | rsc.org |

| CH₂ (ethyl) | ~50-55 | rsc.org |

| Piperidine Ring Carbons | ~20-60 | rsc.org |

Note: Chemical shifts are estimations based on ethyl piperidine-3-carboxylate and related structures.

Determination of Diastereomeric and Enantiomeric Excess

The quantification of enantiomeric excess (ee) for this compound relies on creating a chiral environment that allows for the differentiation of its (R) and (S)-enantiomers. This can be accomplished either by using a chiral stationary phase in high-performance liquid chromatography (HPLC) or by employing chiral derivatizing or solvating agents in conjunction with nuclear magnetic resonance (NMR) spectroscopy.

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative abundance. nih.gov The principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-substituted piperidine derivatives, such as the amides of nipecotic acid (piperidine-3-carboxylic acid), successful enantiomeric resolution has been achieved using polysaccharide-based or protein-based CSPs. nih.gov

A notable example is the use of an α1-acid glycoprotein (B1211001) (AGP) chiral column, which has proven effective for resolving N-substituted carbamoylpiperidines. nih.gov The separation mechanism on an AGP column is complex, involving a combination of ionic, hydrophobic, and hydrogen-bonding interactions. The mobile phase composition, including pH, buffer concentration, and the type and concentration of organic and ionic modifiers, plays a crucial role in achieving optimal retention and resolution. nih.gov For this compound, a similar approach would be anticipated to yield effective separation of its enantiomers.

The process would involve dissolving a sample of this compound in a suitable solvent and injecting it into the HPLC system equipped with a chiral column. The enantiomers would interact differently with the CSP, leading to different retention times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the direct calculation of the enantiomeric excess.

To enhance detection, especially at low concentrations, pre-column derivatization can be employed. This involves reacting the analyte with a reagent to introduce a chromophore, a molecule that strongly absorbs UV light, making it more easily detectable. nih.gov For instance, a reagent like para-toluenesulfonyl chloride could be used to derivatize the piperidine nitrogen, if it were a secondary amine, or the carboxylic acid group, to improve chromatographic behavior and detection sensitivity. nih.gov

Interactive Data Table: Representative Chiral HPLC Separation Parameters for a Related Compound

The following table illustrates typical parameters that could be adapted for the chiral separation of this compound, based on methods for similar structures. nih.gov

| Parameter | Value | Rationale |

| Column | α1-Acid Glycoprotein (AGP) | Proven efficacy for resolving N-substituted piperidine derivatives. nih.gov |

| Mobile Phase | Phosphate Buffer with Organic Modifier (e.g., Ethanol) | Allows for control of ionic and hydrophobic interactions to optimize separation. nih.gov |

| pH | 7.0 | Influences the ionization state of the analyte and stationary phase, affecting retention. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC to ensure good peak shape and resolution. nih.gov |

| Detection | UV at ~210-230 nm | Wavelength for detecting the carboxyl group or a derivatizing agent. nih.gov |

| Modifier | Tetrabutylammonium (as cationic modifier) | Can improve peak shape and selectivity for certain analytes on AGP columns. nih.gov |

This table is representative and specific conditions would require method development and validation for this compound.

NMR spectroscopy is another primary tool for determining enantiomeric excess. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to induce a chemical shift difference (diastereomeric non-equivalence) between the signals of the enantiomers.

This can be achieved through two main strategies:

Chiral Derivatizing Agents (CDAs): The racemic analyte is covalently reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of their non-equivalent signals allows for the determination of the original enantiomeric ratio.

Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent containing an enantiomerically pure chiral solvating agent. The CSA forms transient, weak diastereomeric complexes with the enantiomers of the analyte, leading to observable differences in their chemical shifts. semanticscholar.org This method is often preferred as it is non-destructive and requires simpler sample preparation.

For this compound, a suitable CSA would be a molecule capable of interacting with the carboxylic acid group and/or the tertiary amine through hydrogen bonding or ionic interactions. The resulting separation of signals, typically in the ¹H or ¹⁹F NMR spectrum (if a fluorinated CSA is used), can be integrated to calculate the enantiomeric excess. nih.govresearchgate.net

Environmental Fate and Degradation of Piperidine Containing Compounds

Degradation Pathways in the Environment

The degradation of piperidine (B6355638) and its derivatives in the environment can occur through chemical reactions and microbial metabolism.

The chemical degradation of piperidine compounds in the atmosphere is primarily initiated by reactions with hydroxyl (OH) radicals, a process known as photo-oxidation. acs.orgwhiterose.ac.uk Studies on piperidine have shown that this reaction proceeds via H-abstraction from both the N-H group and the C-H bonds of the ring. acs.orgwhiterose.ac.uk This initial step leads to the formation of various radical intermediates that subsequently react with atmospheric components like oxygen (O₂), nitrogen monoxide (NO), and nitrogen dioxide (NO₂). acs.org

The major atmospheric degradation routes of piperidine initiated by OH radicals lead to the formation of products such as 2,3,4,5-tetrahydropyridine. acs.orgwhiterose.ac.uk Minor products can include 1-nitrosopiperidine and 1-nitropiperidine. acs.orgwhiterose.ac.uk The rate coefficient for the reaction of piperidine with OH radicals has been determined, providing insight into its atmospheric lifetime. acs.org